1-(2-Fluoro-6-mercaptophenyl)propan-1-one
Description
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is a fluorinated aromatic ketone derivative featuring a propan-1-one backbone attached to a phenyl ring substituted with fluorine at position 2 and a mercapto (-SH) group at position 5. Its molecular formula is C₉H₈FOS, with a molar mass of 186.22 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine and the nucleophilic reactivity of the thiol group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions. While direct synthesis or application data for this specific compound are absent in the provided evidence, structurally related propan-1-one derivatives are synthesized via coupling reactions or hybrid formation, as seen in ibuprofen hybrids .
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-6-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
PGTKOHHWWKUEBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1S)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation: Introduction of the fluorine atom using reagents like fluorine gas or fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Thiol Addition: Introduction of the mercapto group using thiolating agents like thiourea or thiol-containing compounds.
Ketone Formation: Addition of the propanone group through reactions such as Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-mercaptophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidizing the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reducing the ketone group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions involving the fluorine atom.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Fluoro-6-mercaptophenyl)propan-1-one with analogous compounds based on substituent variations, functional groups, and available biological/toxicological data.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity Fluorine vs. However, chlorine’s larger size may improve membrane permeability in lipophilic environments. Mercapto (-SH) Group: The thiol group in the target compound and its chloro analog introduces nucleophilic reactivity, enabling disulfide bond formation or metal chelation. This contrasts with 4-FMC’s methylamino group, which facilitates CNS activity via amine-mediated neurotransmitter interactions .
Toxicological Considerations While the target compound lacks direct toxicity data, structurally related propan-1-ones with hydroxyl or pyridinyl groups (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) demonstrated clastogenicity in human lymphocytes at high concentrations . This suggests that electron-rich substituents (e.g., -OH, -SH) may contribute to DNA interaction risks.
Functional Group Influence on Applications The ketone-thiol combination in the target compound may suit catalytic or chelation-based applications, whereas 4-FMC’s amine-ketone structure aligns with psychoactive properties . Hydroxyphenyl-propan-1-one derivatives are used as flavoring agents but require rigorous genotoxicity evaluations due to their structural class III classification .
Biological Activity
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a mercapto group attached to a phenyl ring. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is , with a molecular weight of approximately 184.23 g/mol. The presence of the fluorine atom enhances the compound's reactivity, while the thiol group (–SH) allows for covalent bonding with biological molecules, particularly proteins.
The biological activity of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is primarily attributed to its ability to interact with cysteine residues in proteins. This interaction can lead to the modulation of protein functions and pathways relevant to various diseases. The compound's fluorine atom may also influence its binding affinity, enhancing its potential as a biochemical probe in pharmacological studies.
Binding Affinity Studies
Recent studies have focused on the binding affinities of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one with specific enzymes and receptors. For instance, it has been shown to inhibit certain proteolytic enzymes by forming stable covalent bonds through its thiol group. This property is significant for understanding its potential as an inhibitor in therapeutic contexts.
Case Studies
A notable case study investigated the compound's effects on the SARS-CoV-2 papain-like protease (PLpro), which plays a crucial role in viral replication. The study demonstrated that compounds structurally similar to 1-(2-Fluoro-6-mercaptophenyl)propan-1-one could bind to an allosteric site on PLpro, inhibiting its activity and thereby reducing viral replication in vitro .
Comparative Analysis
To understand the unique biological properties of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one, it is beneficial to compare it with related compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-(2-Fluoro-4-mercaptophenyl)propan-1-one | Similar structure | Different positioning of functional groups |
| 1-(3-Fluoro-5-mercaptophenyl)propan-1-one | Similar structure | Variation in the position of fluorine and thiol groups |
| 3-Fluoro-4-thiocresol | Thiol derivative | Different functional group positioning |
The structural differences significantly influence their biological activities, making 1-(2-Fluoro-6-mercaptophenyl)propan-1-one a candidate for further pharmacological investigations.
Therapeutic Applications
Given its ability to modulate enzyme activities, 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is being explored for potential applications in drug development. Its interactions with key biological targets suggest that it could serve as a lead compound for developing new therapeutics aimed at various diseases, including viral infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
